molecular formula C18H17N3S B2440511 6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane CAS No. 2380009-53-8

6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane

Cat. No.: B2440511
CAS No.: 2380009-53-8
M. Wt: 307.42
InChI Key: MVQSDODAMRVVGZ-UHFFFAOYSA-N
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Description

6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique spirocyclic structure, which includes a thieno[3,2-d]pyrimidine moiety fused with a spiro[3.3]heptane ring system. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane is unique due to its specific combination of a thieno[3,2-d]pyrimidine core and a spiro[3.3]heptane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S/c1-2-4-13(5-3-1)14-8-18(9-14)10-21(11-18)17-16-15(6-7-22-16)19-12-20-17/h1-7,12,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQSDODAMRVVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NC=NC4=C3SC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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